molecular formula C20H25FN4O B2513948 N-(1-benzoylpiperidin-3-yl)-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine CAS No. 2415524-10-4

N-(1-benzoylpiperidin-3-yl)-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine

Cat. No.: B2513948
CAS No.: 2415524-10-4
M. Wt: 356.445
InChI Key: DIHOQTDDAHFJMK-UHFFFAOYSA-N
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Description

N-(1-benzoylpiperidin-3-yl)-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a benzoylpiperidine moiety, a fluorine atom, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoylpiperidin-3-yl)-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoylpiperidine Moiety: The synthesis begins with the preparation of 1-benzoylpiperidine through the reaction of piperidine with benzoyl chloride under basic conditions.

    Introduction of the Fluorine Atom: The next step involves the introduction of a fluorine atom at the 5-position of the pyrimidine ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through a cyclization reaction involving appropriate precursors, such as amidines and β-diketones.

    N-Methylation and Isopropylation: The final steps involve the N-methylation of the pyrimidine ring and the introduction of an isopropyl group at the 6-position. These steps can be carried out using methylating agents like methyl iodide and isopropylating agents like isopropyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoylpiperidin-3-yl)-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(1-benzoylpiperidin-3-yl)-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Pharmacology: Researchers investigate its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Biochemistry: The compound is used as a tool to study biochemical pathways and molecular interactions.

    Industrial Applications: It may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1-benzoylpiperidin-3-yl)-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzoylpiperidin-3-yl)-5-chloro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine
  • N-(1-benzoylpiperidin-3-yl)-5-bromo-N-methyl-6-(propan-2-yl)pyrimidin-4-amine
  • N-(1-benzoylpiperidin-3-yl)-5-iodo-N-methyl-6-(propan-2-yl)pyrimidin-4-amine

Uniqueness

N-(1-benzoylpiperidin-3-yl)-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine is unique due to the presence of the fluorine atom at the 5-position of the pyrimidine ring. This fluorine atom can significantly influence the compound’s chemical and biological properties, including its reactivity, stability, and interaction with molecular targets. The fluorine atom’s electronegativity and small size contribute to these unique characteristics, making this compound distinct from its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O/c1-14(2)18-17(21)19(23-13-22-18)24(3)16-10-7-11-25(12-16)20(26)15-8-5-4-6-9-15/h4-6,8-9,13-14,16H,7,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHOQTDDAHFJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC=N1)N(C)C2CCCN(C2)C(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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